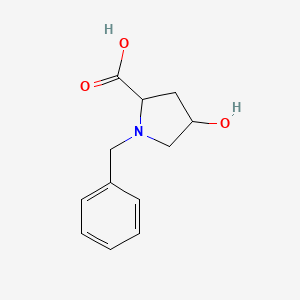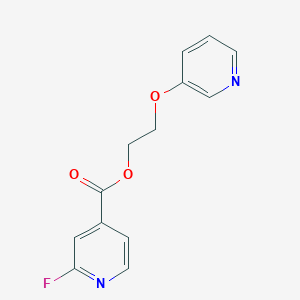![molecular formula C24H24N4O4 B2927555 N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-64-9](/img/structure/B2927555.png)
N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
Pyrimidines can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids. They can also undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives are recognized for their anticancer properties due to their structural resemblance to DNA and RNA nucleotide bases. They play a significant role in cancer pathogenesis and treatment. The compound could be investigated for its anticancer activity , particularly focusing on its structure-activity relationship (SAR) to develop more potent and efficacious drugs .
Targeted Drug Design
The versatility of pyrimidine allows for the generation of diverse derivatives. This compound could serve as a lead structure in targeted drug design , where modifications at specific positions could enhance its binding affinity to certain cancer-related enzymes or receptors .
Mechanisms of Cell Death
Research into the mechanisms of cell death is crucial for understanding and treating cancer. This compound could be used to study apoptosis and necrosis pathways, potentially revealing new targets for cancer therapy .
Multidrug Resistance (MDR)
MDR is a major challenge in cancer treatment. Pyrimidine derivatives have been explored for their ability to overcome MDR. This compound’s efficacy against MDR in cancer cells could be a significant area of application .
Antiproliferative Agents
The compound could be evaluated for its antiproliferative effects on various human cancer cell lines. Its ability to inhibit cell growth and induce cell cycle arrest would be a valuable property for cancer treatment .
Pro-apoptotic Activity
Further investigation into the compound’s pro-apoptotic activity could lead to the development of new antineoplastic derivatives. Understanding how it triggers apoptosis in cancer cells can inform the design of drugs with fewer side effects .
Reactive Oxygen Species (ROS) Formation
The effect of this compound on ROS formation could be studied. ROS are known to play a role in cell signaling and homeostasis, and their dysregulation is implicated in various diseases, including cancer .
Pharmacokinetics and Metabolism
Lastly, the pharmacokinetics and metabolism of this compound could be researched. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for drug development .
Propiedades
IUPAC Name |
N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(29)17-9-11-18(12-10-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-7-5-4-6-8-16/h4-11,13,18H,12,14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTXFFFGPOBRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)
![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea](/img/structure/B2927492.png)
![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)